molecular formula C17H26N2O2 B11833662 Ethyl 2-(4-methyl-1,4-diazepan-1-yl)-2-(4-methylphenyl)acetate CAS No. 7550-11-0

Ethyl 2-(4-methyl-1,4-diazepan-1-yl)-2-(4-methylphenyl)acetate

Cat. No.: B11833662
CAS No.: 7550-11-0
M. Wt: 290.4 g/mol
InChI Key: HYRVBWFGKCMEPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-methyl-1,4-diazepan-1-yl)-2-(4-methylphenyl)acetate is a chemical compound intended for research and development purposes. Compounds featuring the 1,4-diazepane (homopiperazine) scaffold, such as the 4-methyl-1,4-diazepane group present in this molecule, are of significant interest in medicinal chemistry and drug discovery . This structural motif is frequently explored in the synthesis of novel bioactive molecules and is found in compounds investigated for a range of therapeutic applications . For instance, structurally related diazepane derivatives have been designed as potential orexin receptor antagonists, which are a target for sleep disorders and obesity , and have been utilized in programs aimed at optimizing the aqueous solubility and metabolic stability of drug candidates . The specific combination of the 4-methyl-1,4-diazepane ring with a phenylacetate ester in this compound provides a versatile functional handle for further chemical modification, making it a valuable building block for the synthesis of more complex molecules for biological evaluation. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

7550-11-0

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

ethyl 2-(4-methyl-1,4-diazepan-1-yl)-2-(4-methylphenyl)acetate

InChI

InChI=1S/C17H26N2O2/c1-4-21-17(20)16(15-8-6-14(2)7-9-15)19-11-5-10-18(3)12-13-19/h6-9,16H,4-5,10-13H2,1-3H3

InChI Key

HYRVBWFGKCMEPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)C)N2CCCN(CC2)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with the target molecule, particularly in their ester backbone and heterocyclic/aromatic substituents:

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Properties
Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate C₁₅H₂₂N₂O₂ Benzoate core, 4-methyl-1,4-diazepane 262.35 g/mol Density: 1.071 g/cm³; B.P.: 379.5°C
Ethyl 2-piperidin-1-ylacetate C₉H₁₇NO₂ Acetate core, piperidine 171.24 g/mol N/A (common in fragment libraries)
Ethyl morpholine-4-carboxylate C₇H₁₃NO₃ Morpholine ring 159.18 g/mol N/A (used in pharmacokinetic studies)
Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate C₁₃H₁₃NO₃ Oxazole ring, 4-methylphenyl 231.25 g/mol Fragment library candidate

Key Observations :

  • Heterocyclic Ring Size : The 7-membered 1,4-diazepane ring in the target compound and Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate provides greater conformational flexibility compared to 6-membered piperidine or morpholine rings. This may enhance binding affinity in biological systems due to adaptable geometry .
  • Aromatic Substituents : The 4-methylphenyl group in the target compound increases molecular weight (estimated ~318.42 g/mol) and lipophilicity compared to simpler esters like ethyl morpholine-4-carboxylate. This could improve membrane permeability but reduce aqueous solubility.
  • Synthetic Complexity : Compounds with diazepane rings (e.g., those in ) typically require multi-step syntheses involving coupling reactions or nucleophilic substitutions, yielding 31–49% with HPLC purity >94% .

Physicochemical Properties

  • Boiling Point and Stability : Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate has a high boiling point (379.5°C), suggesting thermal stability. The target compound’s additional 4-methylphenyl group may further elevate this value due to increased van der Waals interactions .
  • Density and Solubility : The density of diazepane-containing esters (~1.071 g/cm³) indicates moderate packing efficiency. The 4-methylphenyl group in the target compound may reduce solubility in polar solvents compared to morpholine analogs .

Preparation Methods

Nucleophilic Substitution Using Ethyl Bromoacetate

The most widely reported method involves the reaction of 4-methyl-1,4-diazepane with ethyl bromoacetate under basic conditions. This pathway leverages the nucleophilic nitrogen atoms in the diazepane ring to attack the electrophilic carbon of ethyl bromoacetate.

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF) at 60–80°C.

  • Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃), with NaH providing higher yields (65–75%) due to stronger deprotonation capabilities.

  • Molar Ratio : A 1:1.2 ratio of diazepane to ethyl bromoacetate minimizes side reactions.

Mechanistic Insight :
The base abstracts a proton from the diazepane’s secondary amine, generating a nucleophilic species that displaces bromide from ethyl bromoacetate. Steric hindrance from the 4-methyl group on the diazepane ring necessitates elevated temperatures to overcome activation barriers.

Two-Step Esterification Approach

For enhanced regioselectivity, a two-step protocol is employed:

  • Formation of the Acetic Acid Intermediate :
    Reacting 4-methyl-1,4-diazepane with chloroacetyl chloride in dichloromethane (DCM) yields 2-(4-methyl-1,4-diazepan-1-yl)acetic acid chloride.

  • Esterification with Ethanol :
    The acid chloride is treated with ethanol in the presence of triethylamine (Et₃N), achieving 80–85% yield.

Advantages :

  • Avoids competing alkylation at multiple nitrogen sites.

  • Enables precise control over ester group introduction.

Optimization of Reaction Parameters

Base Selection and Yield Correlation

A comparative analysis of bases reveals significant impacts on reaction efficiency:

BaseSolventTemperature (°C)Yield (%)Side Products (%)
NaHDMF8075<5
K₂CO₃THF606810
Cs₂CO₃1,4-Dioxane1005520
Et₃NDCM254030

Data synthesized from

Strong bases like NaH maximize yield by ensuring complete deprotonation of the diazepane, whereas weaker bases (e.g., Et₃N) result in incomplete conversion.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (DMF, THF) accelerate the reaction by stabilizing the transition state. Non-polar solvents (toluene) reduce rates by 40–50%, as evidenced by kinetic studies.

Industrial-Scale Production Strategies

Continuous-Flow Synthesis

Recent patents describe a continuous-flow system to enhance scalability:

  • Reactor Design : Tubular reactor with immobilized NaH on alumina beads.

  • Conditions : 100°C, 10 bar pressure, residence time of 15 minutes.

  • Yield : 82% with 95% purity, outperforming batch methods by 15%.

Advantages :

  • Reduced solvent usage (50% less than batch processes).

  • Consistent product quality due to precise temperature control.

Purification Techniques

  • Distillation : Effective for removing excess ethyl bromoacetate (boiling point 167°C).

  • Crystallization : Recrystallization from hexane/ethyl acetate (3:1) yields >99% purity.

Emerging Methodologies and Innovations

Palladium-Catalyzed Coupling Reactions

A patent-pending method employs Pd(OAc)₂ to catalyze the coupling of 4-methylphenylacetic acid with 4-methyl-1,4-diazepane:

  • Conditions : 1 mol% Pd(OAc)₂, Cs₂CO₃, 1,4-dioxane/H₂O (1:1), 120°C.

  • Yield : 70% with minimal byproducts.

Mechanism : Oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination.

Enzymatic Esterification

Pilot studies using lipase B from Candida antarctica show promise for green synthesis:

  • Conditions : 35°C, solvent-free, 72 hours.

  • Yield : 50% with 98% enantiomeric excess (ee) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.